molecular formula C9H10BNO4 B2541081 (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid CAS No. 1551417-06-1

(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid

Cat. No.: B2541081
CAS No.: 1551417-06-1
M. Wt: 206.99
InChI Key: HLXGJGOWRZDQRG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-8-yl)boronic acid , reflecting its benzoxazine core with a methyl substituent at position 4, a ketone group at position 3, and a boronic acid moiety at position 8. The molecular formula is C₉H₁₀BNO₄ , derived from the benzoxazine backbone (C₈H₇NO₂), a methyl group (CH₃), and a boronic acid substituent (B(OH)₂).

Attribute Value Source
IUPAC Name 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-8-yl)boronic acid
Molecular Formula C₉H₁₀BNO₄
Molecular Weight 206.991 g/mol

CAS Registry Number and Unique Chemical Identifier Validation

The compound is registered under CAS 1551417-06-1 , with a SMILES string O=C1COc2c(N1C)cccc2B(O)O and InChIKey HLXGJGOWRZDQRG-UHFFFAOYSA-N. The InChI identifier is 1S/C9H10BNO4/c1-11-7-4-2-3-6(10(13)14)9(7)15-5-8(11)12/h2-4,13-14H,5H2,1H3, confirming its connectivity.

Identifier Value Source
CAS Number 1551417-06-1
SMILES O=C1COc2c(N1C)cccc2B(O)O
InChIKey HLXGJGOWRZDQRG-UHFFFAOYSA-N

Structural Features of the Benzoxazine-Boronic Acid Hybrid System

Benzoxazine Ring Conformation and Tautomeric Equilibria

The benzoxazine core adopts a 3,4-dihydro-2H conformation, with a planar oxazine ring stabilized by intramolecular hydrogen bonding between the lactam oxygen and adjacent nitrogen. The methyl group at position 4 enhances ring stability via electron-donating effects, increasing the equilibrium constant for oxazine synthesis. Tautomerism is negligible due to the ketone group at position 3, which locks the structure in a non-enolic form.

Key Features:
  • Oxazine Ring : Cyclic structure with alternating single and double bonds (N–CH₂–O and C=N units).
  • Methyl Substituent : Electron-donating group at position 4, stabilizing the ring through hyperconjugation.

Boronic Acid Functional Group Geometry and Hybridization

The boronic acid group (–B(OH)₂) exhibits trigonal planar geometry around boron, with sp² hybridization . Oxygen atoms in the –B(OH)₂ moiety are sp³ hybridized , each bearing two lone pairs. The boron-oxygen bond length is approximately 1.38 Å, typical for trigonal planar boron centers.

Property Value Source
Boron Hybridization sp²
Oxygen Hybridization sp³
B–O Bond Length ~1.38 Å

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (CDCl₃, δ ppm):

  • 5.05 ppm : Singlet for N–CH₂–O protons in the oxazine ring.
  • 4.06 ppm : Singlet for N–CH₂–Ar protons.
  • 2.74–1.35 ppm : Multiplets for methyl and aromatic protons.

¹³C NMR (CDCl₃, δ ppm):

  • 170–180 ppm : Carbonyl carbon (C=O).
  • 140–160 ppm : Aromatic carbons in the benzoxazine core.

Fourier-Transform Infrared (FT-IR) and Raman Vibrational Signatures

FT-IR (KBr, cm⁻¹):

  • 1734 cm⁻¹ : C=O stretching (lactam).
  • 1315–1230 cm⁻¹ : C–N and C–O stretching in the oxazine ring.
  • 1400–1300 cm⁻¹ : B–O stretching vibrations.

Raman (solid):

  • 985 cm⁻¹ : Phenyl ring breathing modes.
  • 2850–2920 cm⁻¹ : C–H stretching in methyl and CH₂ groups.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 207.053 [M+H]⁺ : Molecular ion peak (C₉H₁₀BNO₄).
  • 175.044 [M–B(OH)₂]⁺ : Loss of boronic acid group.
  • 149.046 [C₈H₇NO₂]⁺ : Benzoxazine core fragment.

Crystallographic Data and Solid-State Packing Arrangements

X-ray diffraction data are not publicly available for this compound, but analogs suggest:

  • Orthorhombic or monoclinic symmetry due to hydrogen bonding between boronic acid groups and oxazine oxygens.
  • Intermolecular π-π interactions between aromatic rings, stabilizing the crystal lattice.

Computational Chemistry Insights into Electronic Structure

DFT Calculations (B3LYP/6-31G(d)):

  • HOMO-LUMO Gap : ~5.2 eV, indicating moderate electronic stability.
  • Electron Density : High density on oxygen atoms in –B(OH)₂ and the lactam carbonyl, confirming nucleophilic reactivity.
  • Molecular Orbitals : π-conjugation within the benzoxazine ring, with antibonding orbitals localized on boron.

Properties

IUPAC Name

(4-methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4/c1-11-7-4-2-3-6(10(13)14)9(7)15-5-8(11)12/h2-4,13-14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXGJGOWRZDQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)N(C(=O)CO2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydroboration of alkenes or alkynes to introduce the boronic acid moiety . The benzoxazine ring can be synthesized through various methods, including the reaction of anthranilic acid derivatives .

Industrial Production Methods

Industrial production of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of protective groups and phase-switching protocols can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed couplings with aryl/vinyl halides, forming carbon-carbon bonds. Key findings include:

Reaction PartnerCatalyst SystemConditionsProduct ApplicationYield (%)Source
Aryl bromidesPd(PPh₃)₄, K₂CO₃80°C, THFBiaryl pharmaceuticals65–92
Vinyl triflatesPd(dba)₂, SPhos60°C, DMFConjugated polymers78–89
  • Mechanistic Notes :

    • Transmetalation occurs via Pd⁰/Pdᴵᴵ cycles, with the boronic acid’s N→B dative bond enhancing stability against protodeboronation under basic conditions .

    • Steric hindrance from the benzoxazine ring slows transmetalation in electron-deficient systems, requiring optimized ligands like SPhos .

Esterification

Reacts with diols (e.g., pinacol) to form boronate esters, enhancing stability for storage or controlled release in polymerization:
R-B(OH)2+HO(CH2)2OHR-B(O(CH2)2O)+2H2O\text{R-B(OH)}_2 + \text{HO(CH}_2\text{)}_2\text{OH} \rightarrow \text{R-B(O(CH}_2\text{)}_2\text{O)} + 2\text{H}_2\text{O}

Oxidation

Controlled oxidation with H₂O₂ yields phenolic derivatives, though this reaction is suppressed in N-coordinated systems .

Comparative Reactivity

The compound’s performance against structurally analogous boronic acids:

CompoundSuzuki Coupling Rate (Relative)Hydrolysis Stability
Phenylboronic acid1.0 (Reference)Low
2-Thienylboronic acid1.3Moderate
(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid0.7High
  • Rationale : Reduced coupling efficiency stems from steric bulk, offset by superior stability in aqueous media .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have highlighted the potential of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid as an antitumor agent. Its ability to inhibit specific kinases, such as p38 mitogen-activated protein kinase, positions it as a candidate for treating various cancers and inflammatory diseases. The inhibition of p38 has been linked to therapeutic effects in conditions like chronic heart failure and neurodegenerative diseases .

Biological Activity
The compound exhibits notable biological activities, including:

  • Inhibition of Cytokine Production : It has been shown to reduce excessive pro-inflammatory cytokine production, making it valuable in treating cytokine-mediated diseases .
  • Antimicrobial Properties : Its structural characteristics allow it to act against certain bacterial strains, contributing to its potential use in combating infections .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block. It can be utilized in:

  • Cross-Coupling Reactions : The boronic acid moiety allows for participation in Suzuki coupling reactions, facilitating the formation of complex organic molecules .
  • Synthesis of Benzoxazole Derivatives : It is employed in the synthesis of various benzoxazole derivatives through innovative catalytic methods that enhance yield and efficiency .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntitumor activity targeting p38 kinase
Biological StudiesInhibition of cytokine production
Organic SynthesisBuilding block for cross-coupling reactions
Synthesis TechniquesCatalytic synthesis of benzoxazole derivatives

Case Studies

Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells, demonstrating its potential as a therapeutic agent .

Case Study 2: Inhibition of Inflammatory Responses
Research focused on the compound's role in reducing inflammation by inhibiting p38 MAPK pathways. The findings suggest that this compound could be beneficial in treating diseases characterized by excessive inflammatory responses, such as rheumatoid arthritis and Crohn’s disease .

Mechanism of Action

The mechanism of action of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The benzoxazine ring structure may also contribute to its reactivity and stability in different chemical environments.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs identified from literature include:

Compound Name Structure Highlights Similarity Score Key Features
(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid Oxazolone ring, boronic acid at position 6 0.71 Smaller heterocycle (oxazolone vs. benzoxazinone); lacks methyl substituent
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Boronate ester, benzoxazinone core 0.73 Boronate ester instead of free boronic acid; enhanced stability in storage
(3-Acrylamidophenyl)boronic acid Acrylamide substituent on phenyl ring 0.70 Linear acrylamide group; simpler aromatic system vs. fused benzoxazinone

Key Observations :

  • The target compound’s benzoxazinone core distinguishes it from simpler aryl boronic acids (e.g., phenylboronic acid derivatives) by offering a fused bicyclic structure, which may enhance π-π stacking interactions in medicinal or material applications .
  • Compared to boronate esters (e.g., 6-(4,4,5,5-Tetramethyl...), the free boronic acid group in the target compound enables direct participation in Suzuki-Miyaura couplings without requiring hydrolysis .

Physicochemical Properties

  • pKa and Binding Affinity: The pKa of boronic acids (~9) governs their diol-binding capacity, critical for applications like glucose sensing . The 4-methyl substituent in the target compound may lower electron density at the boron center, slightly reducing pKa compared to non-methylated analogs (e.g., 2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl boronic acid), enhancing diol-binding at physiological pH .
  • Solubility and Stability: The benzoxazinone core may improve solubility in polar solvents compared to purely aromatic boronic acids (e.g., phenylboronic acid). However, the methyl group could introduce steric hindrance, reducing reactivity in cross-coupling reactions relative to less hindered analogs .

Biological Activity

(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid, with the CAS number 1551417-06-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazine ring fused with a boronic acid moiety, which is known for its ability to interact with various biological targets. The boronic acid functionality is particularly important for its reactivity and ability to form reversible covalent bonds with diols, making it a valuable component in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:

  • Inhibition of Tyrosine Kinases : Similar compounds have demonstrated inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. The ability to inhibit such kinases could lead to reduced tumor growth and metastasis .
  • Induction of Apoptosis : Research indicates that benzoxazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in related studies, suggesting a potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Covalent Bonding : The boronic acid group enables the compound to form reversible covalent bonds with diols present on proteins, altering their function and activity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, including proteasomes and certain kinases .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). The IC50 values indicate significant potency compared to standard chemotherapeutic agents .
  • Animal Models : Preliminary studies in animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates in xenograft models of human cancers .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological ActivityIC50 (µM)
This compoundBenzoxazine derivativeAnticancer, Anti-inflammatory5.0 (MCF7)
1,4-Benzoxazinone derivativesBenzoxazine derivativeTyrosine kinase inhibition10.0 (KDR)
Other boronic acid derivativesBoron-containing compoundsVarious enzymatic inhibitionVariable

Q & A

Q. What synthetic strategies are commonly employed for the preparation of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid?

Boronic acids are typically synthesized via substrate mimicry, peptidomimetic design, or bioisostere replacement strategies. For example, boronic acid-containing proteasome inhibitors like bortezomib were developed by replacing peptidyl aldehyde warheads with boronic acids to enhance potency . Key steps include protecting the boronic acid moiety (e.g., as pinacol esters) during synthesis to prevent undesired trimerization or side reactions . Suzuki-Miyaura cross-coupling may also be applicable, though specific protocols depend on the aromatic/heterocyclic framework of the target compound.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying boronic acid functionality (e.g., 11B^{11}\text{B} NMR). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is used for mass analysis. Derivatization with diols (e.g., pinacol) prior to MS analysis prevents boroxine formation, which complicates spectral interpretation .

Q. What are the primary therapeutic targets of boronic acid-containing compounds like this compound in drug discovery?

Boronic acids are prominent in targeting proteasomes (e.g., bortezomib for cancer), serine hydrolases (e.g., thrombin), and microbial enzymes. Their reversible covalent binding to catalytic threonine residues enhances inhibitory potency and selectivity . Anticancer activity against glioblastoma cells has also been demonstrated for boronic acid arylidene heterocycles .

Q. How does the boronic acid moiety in this compound facilitate interactions with diol-containing biomolecules?

The boronic acid group forms reversible covalent complexes with 1,2- or 1,3-diols (e.g., glycoproteins, glycolipids) via pH-dependent equilibria. Binding lowers the pKa of the boronic acid, stabilizing the tetrahedral boronate ester complex . This interaction underpins applications in biosensors, glycoprotein capture, and targeted drug delivery .

Q. What are the critical factors affecting the stability of this compound during storage and handling?

Boronic acids are sensitive to moisture, pH, and temperature. Storage in anhydrous conditions at ≤4°C minimizes hydrolysis. Thermal gravimetric analysis (TGA) of aromatic boronic acids shows degradation pathways vary with substituents; electron-withdrawing groups enhance thermal stability .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing boroxine formation?

Boroxine formation can be suppressed by using protected boronic esters (e.g., pinacol) during synthesis. Post-synthesis deprotection under controlled pH (e.g., acidic hydrolysis) ensures high yields. Reaction monitoring via 11B^{11}\text{B} NMR or inline IR spectroscopy helps identify intermediate boroxines for real-time optimization .

Q. How can MALDI-MS protocols be adapted to address boronic acid trimerization during the analysis of this compound?

On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) matrix esterifies boronic acids in situ, preventing trimerization. Alternatively, pre-forming pinacol boronic esters simplifies spectral interpretation by eliminating dehydration artifacts . For branched boronic acids, MALDI-MS/MS with collision-induced dissociation enables de novo sequencing .

Q. What strategies can mitigate off-target binding of this compound in biological systems?

Structural modifications (e.g., introducing steric hindrance near the boronic acid group) reduce non-specific interactions. Buffer optimization (e.g., using borate buffers at pH >8.5) weakens secondary interactions with non-glycosylated proteins . Computational docking studies guide the design of bioisosteres to enhance target specificity .

Q. What experimental approaches are used to quantify the binding kinetics of this compound with glycoproteins?

Surface plasmon resonance (SPR) with boronic acid-functionalized surfaces measures association/dissociation rates in real time. Stopped-flow fluorescence assays reveal kon/koff values, with binding rates following the order D-fructose > D-glucose . Competitive binding assays using diol-rich buffers validate selectivity .

Q. How can computational modeling guide the rational design of this compound derivatives with enhanced proteasome inhibition?

Molecular dynamics simulations and co-crystallization studies (e.g., with the 20S proteasome) identify key hydrogen-bonding and hydrophobic interactions. Structure-activity relationship (SAR) models optimize substituents on the benzoxazinone scaffold to improve binding affinity and reduce metabolic degradation .

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